Aldose reductase (AR) is the first enzyme in the polyol pathway [1]. Under normal glucose levels, this pathway has minimal activity. However, in a hyperglycemic state, significant glucose is shunted through this pathway [1]. AR reduces glucose to sorbitol, consuming NADPH. Sorbitol is then converted to fructose by sorbitol dehydrogenase, generating NADH [1].
This process is central to diabetic complications through two key mechanisms:
Therefore, inhibiting AR is a well-established therapeutic strategy for preventing or slowing the progression of diabetic complications, particularly in tissues like the nerves, eyes, and kidneys [2].
The following table summarizes notable AR inhibitors (ARIs) discussed in recent research, which exemplify the ongoing development in this field.
| Inhibitor Name | Type / Origin | Reported Binding Affinity / IC50 | Key Characteristics & Research Findings |
|---|---|---|---|
| Zinc000095485961 | Natural Compound (African Medicinal Plants) | High Binding Affinity (Docking: -12.3 to -10.7 kcal/mol) [1] | Identified via virtual screening; shows favorable ADMET profile and significant predicted inhibitory activity [1]. |
| (+)-Pipoxide | Natural Compound (African Medicinal Plants) | High Binding Affinity (Docking: -12.3 to -10.7 kcal/mol) [1] | Better binding energy than standard inhibitors in molecular docking studies; low predicted toxicity [1]. |
| 1,6-di-o-p-hydroxybenzoyl-beta-d-glucopyranoside | Natural Compound (African Medicinal Plants) | High Binding Affinity (Docking: -12.3 to -10.7 kcal/mol) [1] | Interacts with key inhibiting residues via hydrogen and hydrophobic interactions [1]. |
| IDD393 | Synthetic Inhibitor | IC50: 6 nM [3] | Subatomic crystallography studies revealed precise interatomic contacts involved in binding [3]. |
| Fidarestat | Synthetic Inhibitor | IC50: 9 nM [3] | A cyclic imide inhibitor. Structural studies suggest a unique binding mechanism where it can become charged inside the active site [3]. |
| Zenarestat | Synthetic Inhibitor | IC50: 4.4 - 44 nM [4] | Induces dramatic conformational changes in the active site, forming a CH-pi-pi interaction with residues Leu300 and Trp111 [4]. |
High-resolution structural data is crucial for understanding how ARIs work at the molecular level and for designing better drugs.
Experimental workflow for discovering aldose reductase inhibitors from natural compound libraries [1].
Despite the established rationale, the clinical translation of ARIs has been challenging. Earlier ARIs demonstrated efficacy but were hampered by toxicity, adverse reactions, and a lack of specificity [1]. This has driven research in new directions:
Key findings from a foundational animal study illustrate the research applications of Benurestat [1].
In a rat model of Proteus mirabilis genitourinary tract infection, this compound demonstrated dose-dependent efficacy [1]:
While the exact protocol from the source study is not provided, one supplier suggests the following formulation for in vivo administration, which may serve as a general guide [1]:
| Formulation Type | Composition | Preparation Example |
|---|---|---|
| Oral Formulation | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1] | Add 250 mg of this compound to 100 mL of 0.5% CMC Na solution to make a 2.5 mg/mL suspension [1]. |
| Injection Formulation | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] | Add 100 μL of DMSO stock solution to 400 μL PEG300, 50 μL Tween 80, and 450 μL Saline [1]. |
This compound's core research value lies in its specific inhibition of the urease enzyme [1]. Urease produced by bacteria like Proteus mirabilis hydrolyzes urea into ammonia and carbon dioxide. This ammonia production elevates the local pH, contributing to the toxicity of the infection and the formation of urinary stones [1]. By inhibiting urease, this compound blocks this reaction, reducing ammonia levels and helping to maintain a normal physiological pH.
This mechanism and its research applications can be visualized as follows:
This compound inhibits bacterial urease, preventing the formation of ammonia and its harmful consequences.
Benurestat (2-(p-chlorobenzamido) acetohydroxamic acid) is a hydroxamic acid-based inhibitor that directly targets bacterial urease [1]. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide [1]. This compound acts as a competitive inhibitor, likely coordinating to the nickel ions within the enzyme's active site, which prevents the substrate urea from binding and being converted to ammonia [1] [2].
The table below summarizes its inhibitory potency (EC₅₀) across different biological systems:
| Biological System / Bacterial Strain | EC₅₀ (Mean ± Standard Error) | Key Experimental Context |
|---|---|---|
| Fecal suspension (conventional mice) | 6.8 ± 0.5 µM [1] | Ex vivo incubation with 8 mM urea for 3 hours |
| Bifidobacterium longum subsp. infantis (ATCC 15697) | 26.5 ± 0.2 µM [1] | Cultured with urea and varying this compound |
| Proteus mirabilis (ATCC 29906) | 69.9 ± 0.4 µM [1] | Cultured with urea and varying this compound |
| Lactobacillus reuteri (ATCC 23272) | 158.3 ± 0.2 µM [1] | Cultured with urea and varying this compound |
This data shows this compound is effective against both individual gut commensal bacteria and complex microbiota, with potency varying across bacterial strains [1].
The efficacy of this compound has been validated through a series of experiments, from bacterial cultures to animal models of disease.
The following diagram illustrates the logical flow of this key in vivo experiment:
The drive to repurpose this compound is rooted in addressing a significant unmet medical need with a targeted approach.
For researchers working with this compound, several practical points are worth noting:
This compound is an orally active urease inhibitor used in research related to infected ureolysis, particularly in studies involving Proteus mirabilis genitourinary tract infections [1] [2].
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 38274-54-3 [1] [2] |
| Molecular Formula | C₉H₉ClN₂O₃ [1] [2] |
| Molecular Weight | 228.63 g/mol [1] [2] |
| Mechanism of Action | Urease Inhibition [1] [2] |
| Primary Research Use | Infected ureolysis studies [1] [2] |
The biological activity of this compound is defined by its concentration and inherent inhibitory potency [3]. The following table consolidates key quantitative data from biological and physicochemical assays.
| Activity / Property | Value / Description | Experimental Context |
|---|---|---|
| In Vivo Efficacy (Rat Model) | ↓ Urinary ammonia excretion [2] | Doses: 25, 50, 100 mg/kg; P. mirabilis infection [2]. |
| Synergistic Effect | ↓ Viable bladder bacteria [2] | Combination with Nitrofurantoin, Sulfamethoxazole, or Ampicillin [2]. |
| Density | 1.414 g/cm³ [1] | Physicochemical property |
| Index of Refraction | 1.59 [1] | Physicochemical property |
| LogP | 1.357 [1] | Indicates lipophilicity |
| Molecular Surface Area (PSA) | 78.43 Ų [1] | - |
For researchers aiming to investigate this compound's activity, here are detailed methodologies for key experiments.
The following diagram outlines a general research methodology for evaluating a compound like this compound, integrating computational and experimental approaches.
Research methodology for evaluating this compound's activity.
The table below summarizes the key physicochemical and stability information for this compound available from chemical supplier databases.
| Property Category | Details |
|---|
| Chemical Identifiers | CAS No.: 38274-54-3 Molecular Formula: C9H9ClN2O3 Molecular Weight: 228.63 g/mol IUPAC Name: 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide [1] | | Storage & Stability | Recommended Storage: -20°C [2] [1] Stability: ≥ 2 years when stored properly at -20°C [2] Shipping Condition: Typically shipped with an ice pack; reported to be stable at ambient temperature for a few days during shipping [2] [1] | | Solubility Data | Qualitative Solubility: Soluble in DMSO. May also dissolve in water, ethanol, or DMF [1]. Quantitative Solubility: Not specified in search results. Suggested Solvents for In Vivo Work: Detailed solvent formulations for injection (e.g., using DMSO, Tween 80, saline) and oral administration (e.g., suspending in 0.5% CMC Na) are provided [1]. | | Biological Activity | Mechanism: Orally active urease inhibitor [2] [1] [3]. In Vivo Evidence: In rat models of P. mirabilis infection, doses of 25, 50, and 100 mg/kg reduced urinary ammonia excretion. Enhanced bacterial clearance when combined with antibiotics like Nitrofurantoin [2] [1]. |
Since precise solubility data is not found, you would need to determine it experimentally. The general workflow for a solubility study is outlined below.
Solubility assay workflow
All sources consistently emphasize that this compound is for research use only and not for human consumption [2] [1] [3]. The information provided is intended for laboratory research and drug development professionals.
| Property / Parameter | Value | Context / Condition | Source |
|---|---|---|---|
| Molecular Formula | C₉H₉ClN₂O₃ | - | [1] [2] |
| Molecular Weight | 228.63 g/mol | - | [1] [2] |
| CAS Number | 38274-54-3 | - | [1] [2] |
| Urease Inhibition (EC₅₀) | 26.5 ± 0.2 μM | Bifidobacterium longum subsp. infantis | [3] |
| Urease Inhibition (EC₅₀) | 69.9 ± 0.4 μM | Proteus mirabilis | [3] |
| Urease Inhibition (EC₅₀) | 158.3 ± 0.2 μM | Lactobacillus reuteri | [3] |
| Tissue Concentration | 52.23 pM/mg | In feces of mice (100 mg/kg, oral) | [3] |
| Tissue Concentration | 11.89 pM/mg | In cecum of mice (100 mg/kg, oral) | [3] |
| Solubility (DMSO) | 10 mg/mL (43.74 mM) | For in vitro studies | [2] |
The most relevant recent study investigated Benurestat as an inhibitor of gut bacterial urease in a mouse model of hyperammonemia [3]. The following methodology details are available:
1. In Vitro Urease Inhibition Assay
2. In Vivo Efficacy and Distribution Study
The following diagram illustrates the logical flow and key findings of this in vivo study:
The table below summarizes the core chemical and biological data for this compound.
| Property | Description |
|---|---|
| IUPAC/Chemical Name | 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide [1] |
| CAS Number | 38274-54-3 [2] [1] |
| Molecular Formula | C₉H₉ClN₂O₃ [2] [1] |
| Molecular Weight | 228.63 g/mol [2] [1] |
| SMILES | O=C(NCC(NO)=O)C1=CC=C(Cl)C=C1 [2] [1] |
| Mechanism of Action | Orally active urease inhibitor [2] [1] |
| Primary Research Use | Infected ureolysis studies [2] [1] |
A 1975 study investigated this compound's efficacy in rats with experimental Proteus mirabilis genitourinary tract infections [3]. The main findings are summarized below:
| Aspect | Finding |
|---|---|
| Dosage | 25 mg/kg, 50 mg/kg, or 100 mg/kg [1] |
| Effect on Urinary Ammonia | Decreased urinary excretion of ammonia [2] [1] |
| Viable Bacteria in Bladder | Significantly reduced when this compound was co-administered with antibiotics (Nitrofurantoin, Sulfamethoxazole, or Ampicillin) compared to control or either component alone [2] [1] |
Based on the gathered information, the following diagrams illustrate the proposed mechanism of this compound and the workflow of the key in vivo experiment.
Proposed mechanism of this compound inhibiting bacterial urease to reduce ammonia and infection severity.
Workflow of the in vivo study assessing this compound efficacy in infected rats [2] [1].
Urease and Its Implications Urease (EC 3.5.1.5) is a nickel-dependent enzyme that catalyzes urea hydrolysis into ammonia and carbon dioxide [1]. This activity is a key virulence factor for numerous pathogens, including Helicobacter pylori, Klebsiella pneumoniae, and Proteus mirabilis, allowing them to survive in acidic environments and contribute to diseases like gastritis, urinary tract infections, and kidney stone formation [1] [2]. In the gut microbiota, bacterial urease is a major source of systemic ammonia, which can lead to hyperammonemia and hepatic encephalopathy in patients with liver injury [2] [3].
Benurestat as an Inhibitor this compound is an orally bioactive, hydroxamic acid-based urease inhibitor [4] [2]. Its molecular formula is C₉H₉ClN₂O₃ (MW: 228.63 g/mol) [4] [5]. As a competitive inhibitor, it is believed to coordinate directly to the nickel ions in the enzyme's deeply buried active site, preventing urea from binding and being hydrolyzed [2].
Here are detailed protocols for assessing this compound's efficacy, ranging from studies on bacterial isolates to complex microbial communities and in vivo models.
Protocol 1: Urease Inhibition Assay in Bacterial Cultures This method is used to determine the half-maximal effective concentration (EC₅₀) of this compound against pure cultures of urease-positive bacteria [2].
1. Reagent Preparation:
2. Bacterial Culture and Treatment:
3. Ammonia Quantification:
4. Data Analysis:
Protocol 2: Ex Vivo Inhibition in Complex Microbial Communities This protocol evaluates this compound's ability to inhibit urease activity in a more physiologically relevant, complex microbiota, such as mouse or human fecal samples [2].
1. Fecal Suspension Preparation:
2. Inhibition Assay:
3. Ammonia Measurement and Analysis:
Protocol 3: In Vivo Efficacy Assessment in a Mouse Model This protocol outlines the administration of this compound to conventional mice to assess its efficacy in reducing systemic ammonia levels, particularly in a model of liver injury [2].
1. Animal Dosing Regimen:
2. Sample Collection:
3. Inhibitor Exposure Validation:
The workflow for the integrated experimental strategy is as follows:
The following tables consolidate key efficacy and physicochemical data for this compound from the search results.
Table 1: Efficacy of this compound in Various Experimental Models
| Experimental Model | Reported EC₅₀ / Effective Dose | Key Findings |
|---|---|---|
| Proteus mirabilis (Culture) | 69.9 ± 0.4 µM [2] | Significant reduction in bacterial ammonia production. |
| Bifidobacterium longum subsp. infantis (Culture) | 26.5 ± 0.2 µM [2] | Potent inhibition of urease in a gut commensal. |
| Lactobacillus reuteri (Culture) | 158.3 ± 0.2 µM [2] | Effective inhibition, though less potent than in other species. |
| Mouse Fecal Suspension (Ex Vivo) | ~5-10 µM [2] | Successfully inhibits urease in a complex microbial community. |
| Conventional Mice (In Vivo) | 100 mg/kg (oral gavage) [2] | Reduces fecal and serum ammonia; rescues 100% of mice from lethal acute liver injury [2]. |
Table 2: Physicochemical and Formulation Data for this compound
| Property | Description / Value |
|---|---|
| Molecular Weight | 228.63 g/mol [4] [5] |
| CAS Number | 38274-54-3 [4] [5] |
| Solubility (DMSO) | ~10 mg/mL (43.74 mM) [5] |
| In Vivo Formulation (Example) | Oral: Suspend in 0.5% carboxymethyl cellulose sodium [4]. Injection: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4]. | | Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [5]. |
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on specific methodologies, please feel free to ask.
Although direct data on Benurestat is unavailable, the search results provide a strong foundation for the general study of aldose reductase inhibitors (ARIs). The following table summarizes key information on other established ARIs for reference.
| Inhibitor Name | Reported IC50 Value | Experimental Context | Citation |
|---|---|---|---|
| Fidarestat | Not Specified (In vivo study) | Prevents diabetes-induced deficits in rat sciatic nerve [1] | |
| Agnuside | 22.4 nM | In vitro inhibition of human lens aldose reductase [2] | |
| Eupalitin-3-O-galactoside | 27.3 nM | In vitro inhibition of human lens aldose reductase [2] | |
| Epalrestat | 98 nM | In vitro inhibition of human lens aldose reductase (standard drug) [2] | |
| Zenarestat | 4.4 - 44 nM | Against human aldose reductase [3] | |
| Zopolrestat | 1.9 - 60 nM | Against human aldose reductase [4] | |
| AL-1576 | Most potent in study | Bovine and rat lens extracts (no specific value given) [5] |
To support your research, here is a generalized experimental workflow for determining the IC50 of an aldose reductase inhibitor, synthesized from the methodologies in the search results.
The core assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm [6] [2]. Here are essential methodological considerations:
To locate the specific information on this compound you require, you may consider these strategies:
Benurestat is identified as an aldose reductase inhibitor (ARI) [1]. The enzyme aldose reductase (ALR2) is a key component of the polyol pathway, which becomes significantly active under hyperglycemic conditions [1].
The table below lists several aldose reductase inhibitors mentioned in the literature for context and comparison.
| Compound Name | Research/Clinical Status |
|---|---|
| Alrestatin | Research compound [1] |
| This compound | Research compound [1] |
| Epalrestat | Marketed drug (for diabetic neuropathy) [1] |
| Fidarestat | Research compound [1] |
| Imirestat | Research compound [1] |
| Minalrestat | Research compound[ciration:6] |
| Lidorestat | Research compound [1] |
| Ranirestat | Research compound [1] |
| Ponalrestat | Research compound [1] |
| Risarestat | Research compound [1] |
| Tolrestat | Research compound [1] |
| Sorbinil | Research compound [1] |
| Zenarestat | Research compound [1] |
| Zopolrestat | Research compound [1] |
The following diagram illustrates the polyol pathway and the mechanism of aldose reductase inhibitors like this compound, based on the described biochemical context [1].
Given the lack of specific this compound protocols, here is a general framework for in vivo research on Aldose Reductase Inhibitors, synthesized from the context provided [1]. You would need to adapt this with precise concentrations and conditions for this compound.
| Experimental Aspect | Considerations & Potential Methods | | :--- | :--- | | Animal Model | Diabetic rodent models (e.g., streptozotocin-induced diabetic rats/mice); genetic diabetic mouse models. | | Compound Administration | Route: Oral gavage or diet admix. Dosage: Requires determination from prior literature. Duration: Long-term (weeks to months) to assess chronic complication development. | | Key Endpoint Analysis |
This document provides detailed methodologies and data for working with Benurestat (CAS 38274-54-3), an orally bioactive urease inhibitor, with a focus on its solubility in dimethyl sulfoxide (DMSO) and other solvents for preclinical research [1].
The table below summarizes the key physicochemical properties of this compound essential for experimental planning [1].
| Property | Value / Description |
|---|---|
| CAS Number | 38274-54-3 |
| Molecular Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| Chemical Name | 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide |
| Purity | ≥98% |
| Appearance | Solid at room temperature |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) |
2.1 Solubility in Common Solvents this compound has low aqueous solubility and typically requires dissolution in organic solvents like DMSO for in vitro studies, followed by dilution into aqueous buffers for in vivo formulations [1].
Primary Solubility Data:
2.2 Stock Solution Preparation Protocol This protocol describes preparation of a 10 mM stock solution in DMSO.
Materials:
Procedure:
2.3 Working Solution and In Vivo Formulation Preparation For in vivo applications, the DMSO stock solution must be further diluted into biologically compatible vehicles. The table below outlines common formulations [1].
| Formulation Type | Composition (Example) | Typical Use |
|---|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | IP/IV/IM/SC injection |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | IP/IV/IM/SC injection |
| Injection 3 | DMSO : Corn oil = 10 : 90 | IP/IM injection |
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) | Oral gavage |
| Oral 2 | Dissolved in PEG400 | Oral gavage |
Example Workflow for Injectable Formulation: To prepare 1 mL of a 2.5 mg/mL working solution using Injection Formulation 3 (DMSO: Corn oil = 10:90) [1]:
The following diagram illustrates the logical workflow for preparing and using this compound in experimental settings.
Diagram 1: Experimental workflow for this compound solution preparation and application.
This compound (4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide) is an orally bioactive urease inhibitor with significant therapeutic potential for conditions characterized by pathological ammonia elevation. This small molecule inhibitor targets the bacterial urease enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction facilitated by a unique bis-nickel cofactor within the urease active site [1]. Unlike mammalian systems, urease activity in humans is exclusively microbial in origin, making it an ideal target for selective therapeutic intervention without disrupting host metabolic pathways [1]. This compound's mechanism involves competitive inhibition through coordination with the nickel cofactor via its hydroxamate moiety, effectively reducing ammonia production by urease-encoding bacteria in various biological systems [1].
The therapeutic rationale for this compound administration stems from the clinical consequences of excessive ammonia production, particularly hyperammonemia, which can lead to severe conditions including hepatic encephalopathy with high patient morbidity and mortality rates [1]. Originally investigated for managing encrusted uropathy caused by urease-producing bacterial infections in the urinary tract [2], this compound has recently demonstrated promising efficacy in preclinical models of liver injury-induced hyperammonemia, highlighting its potential for drug repurposing beyond initial applications [1]. The compound's increased lipophilicity due to its p-chlorobenzoyl substituent potentially reduces host absorption compared to earlier urease inhibitors like acetohydroxamic acid (AHA), thereby enhancing its availability within the gut lumen where urease-producing bacteria reside [1].
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide |
| CAS Number | 38274-54-3 |
| Molecular Formula | C~9~H~9~ClN~2~O~3~ |
| Molecular Weight | 228.63 g/mol |
| Mechanism of Action | Competitive urease inhibitor via nickel cofactor coordination |
| Therapeutic Category | Bacterial enzyme inhibitor |
| Primary Biological Target | Bacterial urease enzyme |
The enzymatic pathway of urea hydrolysis and this compound's inhibitory mechanism can be visualized through the following schematic representation:
Diagram 1: Mechanism of bacterial urease inhibition by this compound. This compound competitively binds to the nickel-containing active site of urease, preventing urea hydrolysis and subsequent ammonia production.
The molecular mechanism of this compound involves its function as a hydroxamic acid-based inhibitor that targets the bis-nickel center within the bacterial urease active site. Urease catalysis occurs through a nucleophilic attack by nickel-coordinated hydroxide on the urea substrate, resulting in the production of ammonia and carbon dioxide [1]. This compound disrupts this process by chelating the nickel ions, thereby preventing substrate access and catalytic activity. This inhibition mechanism is particularly valuable in clinical contexts where gut bacterial urease contributes significantly to systemic ammonia levels, such as in liver injury and urea cycle disorders [1]. The inhibitor demonstrates efficacy against urease activity in both individual gut commensal species and complex microbiota environments, with reported EC~50~ values of 26.5 ± 0.2 μM for B. longum subsp. infantis and 158.3 ± 0.2 μM for L. reuteri [1].
Objective: To quantify this compound efficacy against urease-producing bacteria in controlled culture conditions.
Materials:
Procedure:
Technical Notes:
Objective: To evaluate this compound efficacy in complex microbial communities.
Materials:
Procedure:
Objective: To assess this compound bioavailability, tissue distribution, and urease inhibition in vivo.
Experimental Animals:
Dosing Protocol:
Sample Collection Timeline:
Analytical Methods:
Objective: To evaluate this compound efficacy in a disease-relevant model of hyperammonemia.
Liver Injury Induction:
Endpoint Measurements:
The following diagram illustrates the complete in vivo experimental workflow:
Diagram 2: In vivo experimental workflow for this compound efficacy evaluation in acute liver injury models.
Table 2: Summary of this compound Treatment Durations Across Experimental Models
| Experimental System | Treatment Duration | Dosing Frequency | Dose Concentration | Key Efficacy Outcomes | Citation |
|---|---|---|---|---|---|
| P. mirabilis UTI rat model | Not specified (outcome measured at endpoint) | Single or multiple dosing | 25, 50, or 100 mg/kg | Decreased urinary ammonia excretion; significant reduction in bladder bacterial counts when combined with antibiotics | [3] [4] |
| Conventional mouse pharmacokinetics | 4 days | Once daily | 100 mg/kg | Reduced fecal ammonia levels; compound detected in feces (52.23 pM/mg) and cecum (11.89 pM/mg) | [1] |
| Acute liver injury rescue model | Throughout observation period (7-14 days) | Once daily | 100 mg/kg | 100% survival protection; reduced systemic and gut ammonia levels | [1] |
| Ex vivo fecal suspensions | 3 hours | Single exposure | 0-10 mM range | >95% inhibition of ammonia production; EC~50~ = 6.8 ± 0.5 mM | [1] |
| Bacterial culture inhibition | 3-6 hours | Single exposure | 0-500 μM | Species-dependent EC~50~: P. mirabilis (69.9 ± 0.4 μM), B. longum (26.5 ± 0.2 μM), L. reuteri (158.3 ± 0.2 μM) | [1] |
Table 3: Optimal this compound Dosing Parameters Across Experimental Applications
| Parameter | In Vitro Applications | In Vivo Applications | Therapeutic Combinations |
|---|---|---|---|
| Effective Concentration Range | 26-500 μM (species-dependent) | 25-100 mg/kg | Enhanced efficacy with nitrofurantoin, sulfamethoxazole, or ampicillin |
| Time to Effect | 3-6 hours incubation | 4 days for significant ammonia reduction | Not specified in available literature |
| Formulation Considerations | DMSO stock solutions | Suspension in 0.5% carboxymethylcellulose | Compatible with multiple antibiotic classes |
| Stability & Storage | -20°C for long-term storage; stable at room temperature during shipping | Stable in formulation for several days | No reported incompatibilities |
| Safety Margin | No antimicrobial effects at urease-inhibiting concentrations | Not detectable in serum at effective intestinal doses | Improved safety profile compared to barbiturates [5] |
The experimental data support several promising research applications for this compound, with particular emphasis on hyperammonemia management in the context of liver injury. The 100% survival protection demonstrated in conventional mice with thioacetamide-induced acute liver injury highlights its significant therapeutic potential for conditions characterized by elevated systemic ammonia [1]. The detection of this compound in fecal and cecal contents without measurable serum levels indicates limited systemic absorption, which is advantageous for targeting gut-based urease activity while minimizing off-target effects [1]. This pharmacological profile makes this compound an attractive candidate for drug repurposing initiatives aimed at hepatic encephalopathy and other hyperammonemic states.
Beyond its emerging applications in hyperammonemia management, this compound's original indication for encrusted uropathy remains relevant. This rare but serious condition, characterized by urothelial deposition of struvite and carbonated apatite, is primarily caused by urease-producing bacteria such as Corynebacterium urealyticum [2]. The combination therapy approach demonstrated in earlier studies, where this compound administration alongside antibiotics (nitrofurantoin, sulfamethoxazole, or ampicillin) resulted in significantly lower bacterial counts in infected rat bladders compared to either component alone, supports its utility as an adjunctive treatment for complicated urinary tract infections [3] [4]. This synergistic effect underscores the potential of urease inhibition as a therapeutic strategy for disrupting the pathogenic environment created by urease-producing organisms.
The compiled experimental protocols and treatment duration data provide a comprehensive foundation for investigating this compound's therapeutic potential across multiple disease models. The consistent efficacy signals observed in both original applications for urinary tract encrustation and emerging indications for hyperammonemia management highlight the value of mechanism-based drug repurposing. Researchers should consider the optimal dosing parameters identified in these studies—particularly the 100 mg/kg once-daily oral administration regimen that demonstrated significant ammonia reduction and complete survival protection in preclinical liver injury models—when designing future investigative workflows.
Future research directions should include dose-ranging studies to establish the minimum effective dose for urease inhibition, detailed pharmacokinetic profiling to further optimize bioavailability to target tissues, and investigation of combination therapies with standard care treatments for liver disease and urinary tract infections. Additionally, expanded safety and toxicology assessments in relevant disease models would strengthen the translational potential of this compound for clinical application. The established protocols for in vitro, ex vivo, and in vivo evaluation of urease inhibition provide a methodological framework that can be adapted to further explore the full therapeutic potential of this repurposed clinical candidate.
Proteus mirabilis is a Gram-negative bacterium notorious for causing complicated urinary tract infections (UTIs), particularly in individuals with long-term urinary catheterization [1] [2]. A key virulence factor of P. mirabilis is its production of urease, a multisubstrate metalloenzyme [3]. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a local increase in pH [1]. In the urinary tract, this alkalization promotes the precipitation of minerals, forming struvite stones that can obstruct catheters and kidneys, and facilitate the formation of antibiotic-resistant crystalline biofilms [1] [2] [4].
Benurestat is a hydroxamic acid-based small molecule and a potent, competitive inhibitor of bacterial urease [3]. It functions by coordinating directly to the nickel ions within the enzyme's active site, thereby blocking its ability to bind urea and preventing the production of ammonia [3]. While historically investigated for uropathogens, recent research has pivoted towards its application in systemic conditions like hyperammonemia.
Recent studies demonstrate this compound's efficacy in inhibiting urease activity across various biological models, from bacterial cultures to animal models of liver injury.
| Experimental Model | Key Finding | Quantitative Result | Significance |
|---|---|---|---|
| Pure Culture - *P. mirabilis* | Inhibition of bacterial urease activity | EC₅₀ = 69.9 ± 0.4 μM [3] | Confirms direct inhibitory effect on a target uropathogen. |
| Pure Culture - Gut Commensals | Inhibition of urease in Bifidobacterium longum and Lactobacillus reuteri | EC₅₀ = 26.5 ± 0.2 μM and 158.3 ± 0.2 μM, respectively [3] | Demonstrates broad-spectrum activity against urease-positive gut bacteria. |
| Ex Vivo - Mouse Fecal Suspensions | Inhibition of urease in complex microbiota | Significant dose-dependent reduction in ammonia production [3] | Shows efficacy in a diverse, native microbial community. |
| In Vivo - Conventional Mice | Reduced fecal ammonia levels | Statistically significant decrease vs. vehicle control [3] | Confirms target engagement and activity within the gut lumen. |
| In Vivo - Mouse Acute Liver Injury Model | Protection from lethal hyperammonemia | 100% survival in this compound-treated group vs. lethal outcome in controls [3] | Validates therapeutic potential for systemic hyperammonemia. |
This protocol is used to determine the half-maximal effective concentration (EC₅₀) of this compound against urease-producing bacteria like P. mirabilis.
This protocol assesses the in vivo efficacy of this compound in reducing systemic ammonia levels following acute liver injury.
The diagram below visualizes the experimental workflow for evaluating this compound in a Proteus mirabilis infection model, connecting the established hyperammonemia research with potential UTI applications.
While the efficacy of this compound in reducing systemic ammonia via gut urease inhibition is clear, its direct application in P. mirabilis UTI models requires further empirical validation. Future research should focus on:
This compound represents a compelling example of drug repurposing, demonstrating high efficacy as a bacterial urease inhibitor. The provided data and protocols offer a robust foundation for researchers to explore its potential further, particularly in translating its success from hyperammonemia models to direct infection models of Proteus mirabilis. Its targeted mechanism offers a promising avenue to combat the severe complications associated with urease-producing pathogens.
Recurrent urinary tract infections (rUTIs) represent a significant global health burden, particularly for older women. Long-term, low-dose antibiotic prophylaxis has been the cornerstone of management, but this strategy contributes to the growing problem of antimicrobial resistance, necessitating the development of effective non-antibiotic alternatives [1]. Among these, methenamine hippurate has emerged as a promising therapeutic option. Methenamine hippurate is a urinary antiseptic that functions through a pH-dependent mechanism. In acidic urine (pH < 6), methenamine is hydrolyzed to formaldehyde and ammonia. Formaldehyde is a potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids, effectively neutralizing a broad spectrum of pathogens within the urinary bladder without promoting bacterial resistance [2]. The hippurate component assists in acidifying the urine, thereby enhancing the conversion to the active formaldehyde moiety.
The resurgence of interest in methenamine hippurate is driven by its favorable safety profile and its potential to reduce antibiotic usage. Recent high-quality clinical trials have systematically evaluated its efficacy and safety, providing a robust evidence base for researchers and clinicians [1].
Recent phase IV clinical trials have generated critical quantitative data on the efficacy of methenamine hippurate for rUTI prophylaxis. The table below summarizes the primary findings from these studies, providing a clear comparison of outcomes during active treatment and follow-up periods.
Table 1: Summary of Clinical Trial Data for Methenamine Hippurate in rUTI Prophylaxis
| Trial / Reference | Patient Population | Study Design | Intervention & Duration | Primary Outcome | Key Efficacy Findings (vs. Placebo or Antibiotic) | Safety Findings |
|---|---|---|---|---|---|---|
| ImpresU Trial [1] | 289 women ≥70 years with rUTIs | Triple-blind, RCT, Placebo-controlled, Phase IV | Methenamine hippurate 1g twice daily vs. Placebo for 6 months | Number of antibiotic treatments for UTI during treatment | IRR: 0.75 (95% CI: 0.57-1.0, p=0.049); 25% reduction in UTI episodes [1] | No important differences in complications or side effects compared to placebo [1] |
| ImpresU Trial (Follow-up) [1] | 281 women from original cohort | 6-month post-treatment follow-up | Observation after 6-month treatment period | Number of antibiotic treatments for UTI during follow-up | IRR: 1.7 (95% CI: 1.3-2.3, p<0.001); Higher incidence after discontinuation [1] | - |
| Harding et al. Trial (as cited in [2]) | 240 women with rUTIs | Multicenter, open-label, RCT, Non-inferiority | Methenamine hippurate vs. daily low-dose antibiotics | Symptomatic UTI incidence | 1.38 episodes/person-year vs. 0.89; Methenamine was non-inferior to antibiotics [2] | Mild adverse reactions: 28% vs. 24% (antibiotics) [2] |
| Petersen et al. Study (as cited in [2]) | 20 girls aged 5-12 with rUTIs | Long-term prophylaxis study | Methenamine hippurate for 12 months | Average number of UTIs per year | Reduction from 3.1 to 0.7 infections/year (p<0.001) [2] | Minimal side effects reported [2] |
Abbreviations: RCT: Randomised Controlled Trial; IRR: Incidence Rate Ratio; CI: Confidence Interval.
This section provides a detailed methodology for a clinical trial investigating methenamine hippurate for rUTI prophylaxis, based on the design of the ImpresU trial [1]. The following diagram illustrates the overall workflow and participant journey through the study.
Figure 1: Clinical trial workflow for evaluating methenamine hippurate in rUTI prophylaxis.
The evidence from recent trials positions methenamine hippurate as a viable non-antibiotic alternative for rUTI prophylaxis. Its primary advantage lies in its low potential for selecting antimicrobial resistance, a critical public health concern associated with long-term antibiotic use [1]. The safety profile of methenamine hippurate is favorable, with most side effects (such as taste disturbances) being mild and not leading to high discontinuation rates [2].
A key finding from the ImpresU trial is the rebound effect observed after discontinuation. The reversal of benefit during the follow-up period (IRR 1.7) indicates that while the drug is effective during active administration, it does not induce a long-term protective effect after stopping. This suggests that treatment may need to be continued for sustained benefit, and clinicians must be aware of the risk of UTI relapse upon discontinuation [1].
For researchers, this model highlights several important considerations:
The presented application notes and detailed protocol, based on contemporary high-quality research, provide a solid framework for investigating methenamine hippurate as a prophylactic agent for rUTIs. The demonstrated efficacy during active treatment, coupled with a favorable safety and resistance profile, makes it a compelling subject for further research and clinical application. Future studies could explore optimal treatment duration, its use in combination with other non-antibiotic strategies, and its effectiveness in broader patient populations.
Benurestat (2-(p-chlorobenzamido) acetohydroxamic acid) represents a class of targeted urease inhibitors with significant potential for managing urease-dependent pathologies, including infection-induced kidney stones. Originally investigated in the 1970s and recently repurposed for gut microbial urease inhibition, this compound exerts its therapeutic effects through specific enzymatic blockade of bacterial urease, a multimeric metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide [1] [2]. This enzyme is notably absent in humans but present in numerous bacterial pathogens, making it an ideal therapeutic target. The hydroxamic acid moiety of this compound coordinates directly with the nickel ions in the urease active site, creating a stable enzyme-inhibitor complex that competitively prevents urea substrate binding and subsequent hydrolysis [2].
The clinical significance of this compound in nephrolithiasis management stems from its ability to interrupt the pathophysiological cascade of infection-induced stone formation. During urinary tract infections with urease-producing organisms such as Proteus mirabilis, the ammonia generated through urease activity alkalinizes the urine, creating an environment favorable for the crystallization of struvite (magnesium ammonium phosphate) and calcium phosphate stones [1] [3]. By inhibiting this ammonia production, this compound effectively normalizes urinary pH and ammonia concentrations, thereby preventing the supersaturation conditions necessary for stone formation and potentially facilitating the dissolution of existing calculi [1]. Recent research has expanded this compound's potential applications to include hyperammonemia management in liver injury by targeting gut microbial urease activity, demonstrating its versatility beyond urinary tract applications [2].
Table 1: Preclinical Efficacy Profile of this compound in Urolithiasis Models
| Model System | Dosage Regimen | Key Efficacy Outcomes | Reference |
|---|---|---|---|
| Rat UTI model (P. mirabilis) | 25-100 mg/kg oral | Dose-dependent decrease in urinary ammonia excretion; Inhibition of struvite calculi formation | [1] |
| Rat combination therapy | This compound + sulfamethoxazole/ampicillin | Net dissolution of formed calculi; Significant reduction in bladder bacterial counts | [1] |
| Mouse acute liver injury model | 100 mg/kg oral | Reduced fecal and serum ammonia levels; 100% survival rescue from lethal injury | [2] |
| Human pharmacokinetics | 15-25 mg/kg single oral | Urinary inhibitory levels 700-1900× IC90 for P. mirabilis urease for 4 hours | [1] |
| Ex vivo fecal suspensions | Variable | Effective inhibition of ammonia production in complex microbiota | [2] |
Table 2: In Vitro Inhibitory Potency of this compound Against Bacterial Ureases
| Bacterial Strain | EC₅₀ (μM) | Inhibition Characteristics | Reference |
|---|---|---|---|
| Proteus mirabilis ATCC 29906 | 69.9 ± 0.4 | Competitive inhibition of urease activity | [2] |
| Bifidobacterium longum subsp. infantis ATCC 15697 | 26.5 ± 0.2 | Potent inhibition of commensal urease | [2] |
| Lactobacillus reuteri ATCC 23272 | 158.3 ± 0.2 | Moderate urease inhibition | [2] |
| Complex mouse microbiota | Not reported | >95% reduction in ammonia production | [2] |
The dose-response relationship observed in rat infection models demonstrates that this compound administration at 25, 50, or 100 mg/kg produced a significant decrease in urinary ammonia excretion, with corresponding inhibition of struvite calculi formation [1]. Notably, combination therapies pairing this compound with antibacterial agents such as sulfamethoxazole or ampicillin demonstrated potentiated therapeutic effects, not only preventing new stone formation but actually promoting the net dissolution of previously formed calculi [1]. This synergistic effect represents a significant advance in the management of established infection stones, which are notoriously difficult to eradicate completely.
Objective: To quantify this compound's inhibitory potency against bacterial ureases and determine IC₅₀ values.
Materials:
Procedure:
Validation Notes: The phenol red method relies on the pH increase from ammonia production, changing the indicator color from yellow to pink. For more precise quantification, the indophenol method for ammonia detection can be employed, measuring absorbance at 630-660 nm [2]. Each experiment should include positive controls (complete reaction without inhibitor) and negative controls (no urea substrate) to validate results.
Objective: To assess this compound's ability to prevent infection-induced struvite stone formation in a rat model of Proteus mirabilis urinary tract infection.
Materials:
Procedure:
Analytical Methods:
Table 3: Combination Therapy Regimens for Enhanced Efficacy
| Therapeutic Combination | Dosing Ratio | Synergistic Effects | Clinical Applications | |----------------------------|------------------|-------------------------|--------------------------| | this compound + Sulfamethoxazole | 1:1 to 1:2 weight ratio | Net calculi dissolution; Reduced bacterial counts | Complex UTI with stone formation | [1] | | this compound + Ampicillin | 1:1 weight ratio | Enhanced stone dissolution; Bacterial clearance | Enterococcal or streptococcal UTIs | [1] | | this compound + Nitrofurantoin | 1:1 weight ratio | Significant reduction in viable bladder bacteria | Multidrug-resistant infections | [1] |
The experimental data supporting this compound efficacy reveals several promising therapeutic applications. For infection-induced urolithiasis, this compound addresses the fundamental pathophysiology of struvite stones by reducing urinary ammonia concentrations and alkalinization, effectively removing the driving force for stone formation and growth [1]. The demonstrated synergistic activity with conventional antibiotics provides a compelling rationale for combination therapy approaches, particularly for cases of entrenched infection with established calculi that often prove refractory to antibiotic treatment alone [1]. This combination strategy simultaneously targets the infectious organism while disrupting the stone-forming environment it creates, representing a comprehensive therapeutic approach.
Recent investigations have identified additional applications for this compound in extraintestinal pathologies, particularly hyperammonemia associated with liver injury [2]. The gut microbial urease activity contributes significantly to systemic ammonia levels, and this compound's ability to inhibit this activity without being substantially absorbed into systemic circulation makes it an ideal candidate for targeting gut-derived ammonia while minimizing potential side effects [2]. This application is particularly relevant given the finding that this compound treatment rescued 100% of mice from lethal acute liver injury by reducing both fecal and serum ammonia levels, suggesting potential for clinical translation in hepatic encephalopathy management [2].
Figure 1: Mechanism of this compound in Preventing Infection-Induced Kidney Stone Formation
For clinical translation, researchers should consider several formulation strategies to optimize this compound's therapeutic potential. The documented pharmacokinetic profile indicates that a single oral administration in humans (15-25 mg/kg) produces urinary inhibitory levels sufficient to inhibit P. mirabilis urease by 90% for at least 4 hours, supporting a dosing interval of 3-4 times daily for urinary applications [1]. For targeting gut microbial urease with minimal systemic exposure, modified-release formulations or non-absorbable analogs could be developed to maximize luminal concentrations while further reducing any potential for systemic effects [2]. The chemical structure of this compound, particularly the p-chlorobenzoyl substituent, appears to reduce host absorption compared to earlier generation hydroxamic acid inhibitors like acetohydroxamic acid, making it particularly suitable for gut-targeted applications [2].
Figure 2: Experimental Workflow for In Vivo Evaluation of this compound in Urolithiasis Models
This compound represents a targeted therapeutic approach for managing urease-dependent pathologies, with robust preclinical evidence supporting its efficacy against infection-induced kidney stones. The comprehensive protocols outlined herein provide researchers with validated methodologies for investigating this compound's inhibition kinetics and in vivo efficacy. The synergistic potential of this compound with conventional antibiotics offers a promising strategy for managing complex infection stones, while emerging applications in hyperammonemia management expand its therapeutic relevance. Further clinical studies are warranted to translate these promising preclinical findings into human therapeutic applications.
Since a specific protocol for Benurestat is not available, you can use this general guide for treating adherent cells with a small molecule. Always optimize conditions for your specific cell line and research goals [1] [2].
Materials
Procedure
Cell Thawing and Culture
Cell Seeding for Treatment
This compound Treatment
Post-Treatment Analysis
You will need to determine the optimal conditions for this compound through preliminary experiments. The table below summarizes critical variables to test.
| Parameter | Description | Suggested Starting Range / Considerations |
|---|---|---|
| Cell Lines | Choose relevant models for your research (e.g., cancer, renal). | Use at least 2-3 different cell lines to assess specificity. |
| Dosage | Concentration of this compound. | A broad range from low nM to high µM; include a vehicle control (DMSO). |
| Treatment Duration | Time cells are exposed to the compound. | 24, 48, and 72 hours to assess time-dependent effects. |
| Solvent Control | Vehicle in which compound is dissolved. | DMSO; keep concentration consistent and low (<0.1%) in all groups. |
| Assay Endpoints | Methods to measure compound effect. | Viability (MTT/XTT), Cytotoxicity (LDH), Apoptosis (Caspase), Morphology (Microscopy). |
The following diagram outlines the logical workflow for designing and conducting a this compound treatment experiment, from preparation to data analysis.
The table below summarizes the core administration data for this compound in a preclinical mouse model:
| Parameter | Details |
|---|---|
| Inhibitor | This compound |
| Animal Model | Conventional Swiss Webster mice with liver injury induced by thioacetamide [1] |
| Dosage | 100 mg/kg [1] |
| Route | Oral gavage [1] |
| Dosing Frequency | Once daily [1] |
| Treatment Duration | Study duration was 4 days; efficacy was demonstrated within this period [1] |
| Key Findings | Reduced gut and serum ammonia levels; 100% survival from lethal acute liver injury [1] [2] |
The diagram below illustrates the key experimental steps from the cited study, providing context for how these administration parameters were applied in a complete research workflow.
For scientists aiming to replicate or build upon this study, paying close attention to the following methodological details is crucial:
| Property / Parameter | Details | Source / Reference |
|---|---|---|
| Molecular Weight | 228.63 g/mol | [1] [2] |
| CAS Number | 38274-54-3 | [1] [3] [2] |
| General Solubility | Considered to have low water solubility; typically requires dissolution in organic solvents or use of specialized formulations. | [1] |
| Solubility in DMSO | 10 mg/mL (43.74 mM) Note: Sonication is recommended to aid dissolution. | [2] | | Suggested Stock Solution Preparation | Can often be dissolved in DMSO to create a concentrated stock. If DMSO is unsuitable, water, ethanol, or DMF can be attempted with a minimal amount of compound to avoid sample loss. | [1] |
Here are detailed methodologies for preparing Benurestat solutions for your experiments, based on common laboratory practices for compounds with low solubility.
This is the most straightforward method for in vitro applications.
For in vivo studies, the DMSO stock must be diluted into a biologically compatible solvent system. Below are two common formulations you can adapt.
Injection Formulation 1 (IP/IV/IM/SC)
Injection Formulation 2 (IP/IV/IM/SC)
Oral Formulation 1
The following diagram illustrates the decision-making workflow for selecting the appropriate preparation method based on your experimental needs.
Q1: What should I do if this compound does not fully dissolve in DMSO?
Q2: Are there other solvents I can try besides DMSO? Yes, suppliers suggest that this compound may also dissolve in water, ethanol, or DMF [1]. However, DMSO is the most commonly reported and effective solvent for creating concentrated stock solutions. Always test a small amount of your compound first when switching solvents.
Q3: Why is understanding solubility so critical in drug development? For a drug to be effective, its active ingredient must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. This is known as bioavailability. Poor solubility is a major challenge as it can lead to low and variable bioavailability, rendering a drug ineffective [4]. Dissolution testing helps predict this behavior early in development.
Q4: My experiment involves cells. How do I use the DMSO stock safely?
Q: What are the known stability issues with this compound in solution? A direct and comprehensive stability profile for this compound in solution (e.g., in various pH buffers or biological matrices) is not available in the searched literature. However, its mechanism of action and molecular structure provide clues about potential stability concerns. As a hydroxamic acid derivative, this compound's core functional group can be susceptible to hydrolysis and oxidation [1]. The stability of the solution can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions [2] [3] [4]. To definitively characterize its stability, you must perform experimental stability studies.
Q: What is the primary mechanism of action of this compound? this compound is a potent inhibitor of the enzyme urease [5] [1]. It functions as a competitive inhibitor, where its hydroxamic acid moiety coordinates to the nickel ions in the enzyme's active site, blocking the hydrolysis of urea into ammonia and carbon dioxide [1].
Q: Against which organisms or in what models has this compound shown efficacy? Historically, this compound was developed for genitourinary infections and has recently been investigated for its effects on gut bacteria. The table below summarizes key efficacy findings:
| Organism / Model | Effect of this compound | Experimental Context & Citation |
|---|---|---|
| Proteus mirabilis | Inhibits bacterial urease; decreases urinary ammonia; inhibits struvite stone formation. | Rat model of genitourinary tract infection [5]. |
| Bifidobacterium longum subsp. infantis | Inhibits bacterial urease (EC₅₀ = 26.5 ± 0.2 μM). | In vitro culture [1]. |
| Lactobacillus reuteri | Inhibits bacterial urease (EC₅₀ = 158.3 ± 0.2 μM). | In vitro culture [1]. |
| Mouse Gut Microbiota | Reduces fecal and serum ammonia levels. | Ex vivo fecal suspensions and in vivo mouse model [1]. |
| Mouse Model of Liver Injury | Rescued 100% of mice from lethal acute liver injury by reducing systemic ammonia. | In vivo model with thioacetamide-induced injury [1]. |
Q: What are the recommended storage conditions for a drug substance like this compound? While specific storage data for this compound is not published, standard stability protocols for pharmaceutical substances can be applied. The ICH guidelines provide the following general storage conditions for long-term stability testing [2]:
| Study Condition | Temperature | Relative Humidity | Minimum Data Period |
|---|---|---|---|
| Long Term (Ambient) | 25°C ± 2°C | 60% ± 5% | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |
For a new chemical entity, it is recommended to store it under controlled room temperature and protected from light until specific stability data is generated [2] [3].
Since specific protocols for this compound are not available, here is a generalized methodology for conducting stability studies on a drug substance, based on ICH guideline Q1A(R2) [2] [3] [4]. You can adapt this workflow to investigate this compound's stability in your specific solutions.
The following diagram outlines the key stages of a stability study:
1. Define the Scope and Parameters:
2. Establish Stability-Indicating Assays:
3. Develop a Stability Testing Protocol:
| Study Condition | Temperature | Relative Humidity | Minimum Time Period | Testing Frequency (Example) |
|---|---|---|---|---|
| Long Term | 25°C ± 2°C | 60% ± 5% | 12 months | 0, 3, 6, 9, 12, 18, 24 months... |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | 0, 3, 6 months |
4. Conduct the Study and Analyze Data:
For your research context, here is a summary of key experimental details from recent literature:
| Aspect | Experimental Detail | Citation |
|---|---|---|
| In Vitro Urease Inhibition | EC₅₀ determined in cultures of gut bacterial isolates incubated with urea and varying concentrations of this compound. | [1] |
| Ex Vivo Urease Inhibition | Fecal suspensions from conventional mice incubated with this compound (or vehicle) and urea; ammonia quantified after 3 hours. | [1] |
| In Vivo Dosing (Mouse) | 100 mg/kg administered via oral gavage; compound detected in feces and cecum, but not in serum. | [1] |
| Historic Human Dosing | A single oral dose of 15 or 25 mg/kg produced effective urinary inhibitory activity for 4 hours. | [5] |
Given the lack of specific stability data, your experimental work is crucial.
The table below summarizes the core information available for this compound, primarily from a supplier's product page [1].
| Property | Description |
|---|---|
| Product Category | Bacterial / Urease Inhibitor [1] |
| Biological Activity | Orally bioactive urease inhibitor; reduces ammonia excretion in urine in rat models of P. mirabilis genitourinary tract infection [1]. |
| Synergistic Effects | Combined with antibiotics (Nitrofurantoin, Sulfamethoxazole, Ampicillin) substantially reduces viable bacteria counts in bladders of infected rats compared to individual components [1]. |
| Molecular Formula | C₉H₉ClN₂O₃ [1] |
| CAS Number | 38274-54-3 [1] |
| Storage | Powder: -20°C for 3 years or 4°C for 2 years [1]. |
Referenced Experimental Protocol (From Supplier) The biological activity is based on a 1975 study. The described in vivo protocol is [1]:
Formulation Suggestions The supplier provides general formulations for products with low water solubility [1]:
Since specific optimization techniques for this compound assays are not available in the search results, the following general strategies for assay development and miniaturization can serve as a practical guide.
You can structure your troubleshooting efforts by following a logical flow. The diagram below outlines this problem-solving process.
For higher-throughput screening, consider these advanced strategies [2]:
Based on the information gathered, here are potential FAQs.
Q: What is the recommended solvent for preparing a this compound stock solution? A: DMSO is suggested for preparing stock solutions. The supplier lists several injection formulations, with a common one being 10% DMSO, 5% Tween 80, and 85% Saline [1].
Q: What are the key parameters to optimize in a urease inhibition assay? A: While not specific to this compound, general assay development focuses on specificity, sensitivity, robustness, and reproducibility [3]. For miniaturized assays, parameters like signal-to-noise ratio, sample concentration, and precise liquid handling are critical [2].
Q: How can I improve the signal-to-noise ratio in my assay? A: Strategies include refining detection methods to enhance sensitivity, employing strategies to minimize non-specific binding, and using digital assays to reduce background noise [2].
What is Benurestat? this compound (2-(p-chlorobenzamido)acetohydroxamic acid) is an orally active urease inhibitor. Its primary documented use is for research on infected ureolysis, particularly in infections involving urease-producing bacteria like Proteus mirabilis [1] [2].
Mechanism of Action: this compound works by inhibiting the bacterial enzyme urease. This enzyme breaks down urea into ammonia and carbon dioxide. By inhibiting urease, this compound reduces urinary ammonia levels and prevents the formation of struvite calculi (kidney stones) associated with certain infections [1].
Potential for Metabolite Interference While specific studies on its metabolites were not identified, interference can be theorized based on its structure and mechanism:
The following table outlines common problems and investigative steps related to this compound's activity.
| Problem Area | Possible Cause | Investigation & Resolution Steps |
|---|
| Reduced In Vivo Efficacy | • Improper dosing or formulation • Rapid metabolism/degradation of this compound • Bacterial resistance | • Verify dosing against literature (e.g., 25-100 mg/kg in rats) [1]. • Review solubility and prepare fresh stock solutions (e.g., in DMSO per vendor protocols) [3]. • Check bacterial strain for urease activity. | | Unexpected Toxicity or Effects | • Off-target effects of parent drug • Toxic metabolite formation • Excipient toxicity in formulation | • Conduct cell-based assays to rule out general cytotoxicity. • Analyze metabolic profile in your system (e.g., liver microsomes). • Test formulation vehicle alone as a control. | | Analytical Inconsistencies | • Metabolite interference with ammonia/urea assay • Instability of this compound in buffer/medium | • Spike control assays with pure this compound to check for interference. • Validate analytical methods (HPLC/LC-MS) for specificity against potential metabolites. • Determine solution half-life under experimental conditions. |
Q1: What is the typical dosage of this compound used in animal studies? In a rat model of P. mirabilis genitourinary tract infection, effective doses of this compound were reported at 25, 50, and 100 mg per kg of body weight. These doses significantly reduced urinary ammonia excretion and inhibited struvite stone formation [1].
Q2: How should I prepare a stock solution of this compound? According to commercial suppliers, this compound can be dissolved in DMSO. A typical stock concentration is 10 mg/mL, which equals approximately 43.74 mM [2] [4] [3]. Always confirm solubility for your specific experimental conditions, and sonication may be recommended to aid dissolution.
Q3: Does this compound have synergistic effects with antibiotics? Yes, historical research indicates potentiation. The study found that combinations of this compound with antibacterial agents like Nitrofurantoin, Sulfamethoxazole, or Ampicillin were more effective in inhibiting struvite calculi formation and reducing viable bacteria counts in the bladder than either component alone [1].
Q4: What are the key physicochemical properties of this compound? The table below summarizes its core properties [2] [4] [3]:
| Property | Value |
|---|---|
| CAS Number | 38274-54-3 |
| Molecular Formula | C9H9ClN2O3 |
| Molecular Weight | 228.63 g/mol |
| SMILES | O=C(NCC(NO)=O)C1=CC=C(Cl)C=C1 |
| Purity | Typically ≥98% to 99.95% (vendor-dependent) |
| Storage | Powder: -20°C for 2-3 years; in solvent: -80°C for 1 month |
The following diagram illustrates a general experimental workflow for evaluating this compound, incorporating key steps from the literature.
In Vivo Efficacy Protocol (Based on [1])
This protocol summarizes the key methods from the foundational study on this compound.
Q1: What are the documented administration routes and dosing for Benurestat in preclinical models?
The primary route of administration for this compound in animal studies is oral [1] [2]. Dosing information from foundational rat studies is summarized in the table below.
| Species | Administration Route | Dose | Key Observed Effect | Citation |
|---|---|---|---|---|
| Rat | Oral | 25, 50, or 100 mg/kg | Reduced urinary ammonia excretion in rats with P. mirabilis infection. [1] | Andersen, 1975 |
| Rat | Oral | 25, 50, or 100 mg/kg | Inhibition of struvite calculi formation. [1] | Andersen, 1975 |
| Mouse | Oral | 100 mg/kg | Reduced gut and serum ammonia levels in a model of acute liver injury. [3] | PMC Article, 2025 |
Q2: How can I prepare this compound for in vivo administration?
This compound has limited water solubility, so it typically requires specific formulation for in vivo studies, especially for oral administration in animals [2]. The supplier Invivochem provides detailed protocol suggestions, which are summarized below.
| Application | Recommended Formulation | Preparation Method Example |
|---|
| In Vivo Injection (IP/IV/IM/SC) | Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | 1. Dissolve this compound in a small volume of DMSO. 2. Add the required amount of Tween 80 and mix. 3. Slowly add the saline solution while vortexing to obtain a clear or suspension solution. [2] | | Oral Administration (to animals) | Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2] | 1. Prepare a 0.5% CMC Na solution in water. 2. Add the weighed this compound powder to the solution. 3. Mix thoroughly to create a uniform suspension for gavage. [2] |
Q3: What is the evidence for this compound's efficacy and how can I design a key experiment to test it?
This compound is a potent urease inhibitor, and its efficacy can be measured by its impact on ammonia production and related pathophysiology [3]. The following workflow outlines a key experiment based on published methods.
Key Experimental Protocol: Evaluating this compound in Infured Ureolysis [1]
Q4: My in vivo results are inconsistent. What could explain this, and how can I optimize delivery?
A major challenge with some urease inhibitors like Acetohydroxamic Acid (AHA) is rapid systemic absorption from the gut, preventing effective delivery to the target site (e.g., bladder or gut lumen) [3]. This compound was specifically noted for its reduced absorption compared to AHA, leading to higher detectable levels in the feces and cecum, making it more suitable for gut microbiota-targeted therapies [3].
If your target is the urinary tract and results are suboptimal, consider these troubleshooting steps:
The diagram below outlines the core logical steps and decision points for preparing a stable and accurate stock solution, which can be applied to compounds like Benurestat.
Before starting, gathering key information about the compound is essential for planning.
This section outlines the core methodology for preparing the stock solution and confirming its quality.
After preparation, you must verify the stock solution's concentration and purity. A common and robust method is High-Performance Liquid Chromatography (HPLC) with a UV detector [4] [3].
The table below summarizes common problems and their potential solutions.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Compound won't dissolve | Poor solvent choice; compound concentration too high. | Switch solvents (e.g., to DMSO); gently warm the vial; dilute to a lower concentration; use sonication in a water bath. |
| Precipitation upon storage | Compound is less soluble at lower temperatures. | Ensure stock is fully dissolved at room temp before storage; consider a less concentrated stock; filter through a 0.2µm filter after dissolution. |
| Loss of potency | Chemical or photochemical degradation. | Protect from light by using amber vials and working under dim light [1] [5]; aliquot and store at recommended temperature; avoid repeated freeze-thaw cycles. |
| Inaccurate concentration | Hygroscopic compound; weighing error; solvent evaporation. | Allow a hygroscopic compound to equilibrate to room temp before opening; check balance calibration; ensure vial is tightly sealed. |
Q: What is the best way to store this compound stock solutions?
Q: How do I validate that my stock solution is accurate and stable over time?
Q: My experimental results are inconsistent. Could the stock solution be the problem?
Benurestat is a hydroxamic acid-based inhibitor of bacterial urease. While a specific monograph method is not published, its structure provides clues for analysis. The molecule contains aromatic rings and carbon-carbon double bonds, suggesting good UV absorbance, making UV-Vis spectroscopy or HPLC with UV/ PDA detection suitable techniques [1].
For HPLC method development, a reverse-phase C8 or C18 column is a typical starting point. The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose [2] [3].
Here is a proposed set of initial HPLC conditions for scouting, based on methods for similar small molecules:
| Parameter | Proposed Condition |
|---|---|
| Analytical Technique | Reverse-Phase (RP) UPLC/HPLC |
| Column | C8 or C18 (e.g., 50-100mm x 2.1-4.6mm, 1.7-3.5 µm) |
| Mobile Phase | Buffer (e.g., Phosphate, pH ~2.5-7.0) and Acetonitrile |
| Gradient | Initial: 5-15% Acetonitrile, ramping to 70-85% over 5-15 mins |
| Flow Rate | 0.4-1.0 mL/min |
| Column Temperature | 30-50°C |
| Detection (PDA) | 210 nm (for the core structure); also scan 250-280 nm [4] |
| Injection Volume | 1-10 µL |
| Sample Solvent | Phosphate Buffer / Acetonitrile (e.g., 80/20, v/v) or Mobile Phase A [4] |
Once a method is developed, it must be validated. The table below outlines core parameters and acceptance criteria based on ICH guidelines [2] [3].
| Validation Parameter | Objective | Key Acceptance Criteria (Example for Assay) |
|---|---|---|
| Specificity | Ensure method measures only this compound without interference. | No interference from placebo, impurities, or degradants. Peak purity should pass. |
| Linearity | Demonstrate proportional response to analyte concentration. | Correlation coefficient (r) ≥ 0.999 |
| Accuracy | Determine closeness to the true value. | Mean Recovery: 98.0% - 102.0% |
| Precision | Repeatability: Intra-assay variability. Intermediate Precision: Inter-day, inter-analyst variability. | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | | Range | Confirm suitable precision, accuracy, and linearity within the specified range. | Typically 80-120% of test concentration. | | Robustness | Assess method reliability with deliberate, small parameter changes. | System suitability criteria are met despite variations. | | LOD/LOQ | LOD: Lowest detectable level. LOQ: Lowest quantifiable level with precision and accuracy. | LOD = 3.3(SD/S) LOQ = 10(SD/S) |
Here are solutions to common issues you might encounter during method development and validation.
Q1: I am observing peak tailing or fronting for the this compound peak. How can I resolve this?
Q2: How can I demonstrate the method is specific for this compound?
Q3: My method lacks robustness. Which parameters should I investigate?
The following diagrams outline the core workflows for analytical method development and validation.
Q1: What are the common causes of poor chromatography when analyzing degradation products? Poor chromatography, such as peak tailing or poor resolution, often stems from suboptimal mobile phase composition or column chemistry. A method developed for Teneligliptin found that a mobile phase of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) on a C18 column provided a good balance of peak shape and retention [1]. Adding a modifier like 0.2% triethylamine (pH adjusted to 3.1 with orthophosphoric acid) can significantly reduce peak tailing, as demonstrated in a method for Flupirtine Maleate [2].
Q2: How do I identify the structure of an unknown degradation product? The most reliable approach is Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). Separation is first achieved with HPLC, and then mass spectrometry characterizes the structure. For example, the enzymatic degradation products of a poly-epsilon-caprolactone polymer were identified by interpreting the mass-to-charge ratio (m/z) of the fragments from the parent molecule [3]. Similarly, degradation products of Teneligliptin were characterized using UPLC-MS/MS by analyzing specific m/z values like 375.72 and 354.30 [1].
Q3: What are the standard forced degradation conditions for a stability-indicating method? Forced degradation studies help validate that your method can detect degradation products under various stress conditions. The typical protocol, as applied to Flupirtine Maleate and Teneligliptin, is summarized below [2] [1]:
| Stress Condition | Typical Parameters | Drug Concentration | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1N - 1N HCl at room temperature or heated (e.g., 80°C) | 1000 μg/mL | 1 hour to 48 hours |
| Base Hydrolysis | 0.01N - 0.1N NaOH at room temperature | 1000 μg/mL | Up to 48 hours |
| Oxidative Degradation | 0.3% - 3% Hydrogen Peroxide (H₂O₂) at room temperature | 1000 μg/mL | 48 hours |
| Thermal Degradation | Solid drug heated at 105°C | Solid | 24 hours |
| Photolytic Degradation | Exposed to UV light (e.g., 1.2 million lux-hours) | Solid or solution | 1 week |
Note: After acid or base hydrolysis, the sample must be neutralized before analysis to prevent damage to the HPLC column [2] [1].
This workflow outlines the key steps for identifying degradation products, synthesized from general methodologies [2] [1].
Step-by-Step Guide:
Since a specific study on this compound was not located, I suggest you:
This compound is characterized as a small-molecule inhibitor that targets specific enzymes. The table below summarizes its two well-documented protein targets.
| Protein Target | Target Function | Inhibitor Role & Binding Consideration | Relevant Experimental Context |
|---|---|---|---|
| Urease [1] | Nickel-containing metalloenzyme that hydrolyzes urea into ammonia and carbon dioxide [1]. | Competitive Inhibitor: this compound inhibits urease activity in gut bacteria and complex microbiota [1]. Its hydroxamic acid moiety is predicted to coordinate to the nickel cofactor in the enzyme's active site [1]. | Ex vivo mouse fecal suspensions; In vivo conventional mouse models [1]. |
| Aldose Reductase (AR) [2] [3] | Catalyzes the reduction of glucose to sorbitol in the polyol pathway, implicated in diabetic complications [3]. | Clinical Candidate: Developed as an Aldose Reductase Inhibitor (ARI) for diabetic complications like neuropathy [2] [3]. Specific binding mode can be studied via molecular docking [2]. | Part of a dataset for QSAR modeling and molecular docking studies to predict inhibitory potency [2]. |
Here are detailed methodologies for key experiments to study this compound's protein binding, based on techniques used in the search results.
This protocol is adapted from studies on gut bacterial urease [1].
This protocol is adapted from QSAR and docking studies on aldose reductase inhibitors [2].
The following diagram illustrates the logical workflow for investigating this compound's protein binding using both experimental and computational approaches.
Q1: What could cause a lack of inhibitory effect in an in vivo model, even with strong ex vivo results?
Q2: How can I confirm that this compound is binding to the intended target and not causing off-target effects?
Q3: What are the critical parameters for a successful molecular docking study with this compound?
The table below summarizes the key physicochemical characteristics of Benurestat and formulation strategies derived from supplier data and scientific literature.
| Property / Aspect | Details |
|---|---|
| CAS Number | 38274-54-3 [1] [2] |
| Molecular Formula | C9H9ClN2O3 [1] |
| Molecular Weight | 228.63 g/mol [1] |
| Appearance | Solid powder [1] |
| Recommended Storage | Powder: -20°C for 3 years or 4°C for 2 years. Solution: -80°C for 6 months or -20°C for 1 month. Shipping at room temperature is generally stable [1]. |
| Documented Solubility | May dissolve in DMSO. Solubility in water, ethanol, or DMF is less certain and should be tested with a minute amount first [1]. |
| Reported In Vivo Use | Orally administered to rats in research studies for infected ureolysis [3] [1] [2]. |
The table below outlines preparation methods for injection and oral formulations based on supplier-provided protocols.
| Formulation Type | Vehicle Composition | Preparation Method (Example for 2.5 mg/mL) |
|---|---|---|
| Injection (Example 1) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] | Mix 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [1]. |
| Injection (Example 2) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] | Mix 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [1]. |
| Injection (Example 3) | DMSO : Corn oil = 10 : 90 [1] | Mix 100 μL DMSO stock + 900 μL Corn oil [1]. |
| Oral (Example 1) | 0.5% Carboxymethylcellulose sodium (CMC Na) [1] | Add 250 mg this compound to 100 mL of 0.5% CMC Na solution to make a suspension [1]. |
| Oral (Example 2) | PEG400 [1] | Dissolve the compound directly in PEG400 [1]. |
Since explicit compatibility data for novel vehicles is limited, you can establish a systematic testing workflow. The following diagram outlines a general protocol for assessing vehicle compatibility, drawing on standard biopharmaceutical stability assessment principles [4] [5].
Suggested Methodology for Testing New Vehicles:
What should I do if this compound precipitates in my vehicle? First, try a different co-solvent system. The documented use of DMSO/PEG300/Tween mixtures suggests they can enhance solubility [1]. Sonication or gentle heating might re-dissolve the compound, but confirm stability and activity after this process. As a last resort, re-formulate using a vehicle from a known compatible category, such as lipid-based systems, which are often successful for hydrophobic drugs [6].
How can I confirm that this compound remains chemically stable in a new vehicle? You must use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) [4]. Prepare a fresh solution and analyze it. Then, analyze a sample that has been stored (e.g., for 24-48 hours) under your experimental conditions. The stability is confirmed if the chromatogram shows no new peaks (degradants) and the main peak area remains constant.
Are there any known incompatibilities? While no specific incompatibilities are listed for this compound, general formulation principles apply. Avoid using strong acids or bases unless your experiment requires them, as they may cause hydrolysis. Also, be cautious with reducing agents. The key is to test your specific vehicle mixture.
Where can I find the original source for the formulation recipes? The injection and oral formulation recipes were sourced from the product documentation for research-grade this compound provided by the supplier InvivoChem [1].
The pathway to determining a drug's shelf life involves a multi-stage testing strategy [1]. The following diagram outlines this core workflow, moving from predictive to real-world studies.
The stability of a drug is not a single measurement but a profile built through progressive stages of testing [1]:
To build a stability profile, you need to track the integrity of the drug and the formation of impurities over time. The table below summarizes key measurements and methods relevant to this process [2] [1].
| Aspect Analyzed | Measured Parameter | Experimental Method |
|---|---|---|
| Drug Integrity & Purity | Presence of degradation products & impurities | (U)HPLC, LC/MS (e.g., Q-TOF LC/MS), 2D-LC [1] |
| Conformational Stability | Protein unfolding mid-point (Tm) | Differential Scanning Calorimetry (DSC), Fluorescence [2] |
| Conformational Stability | Thermal unfolding rates | Fluorescence, Circular Dichroism (CD) [2] |
| Colloidal Stability | Diffusion interaction parameter (kD) | Dynamic Light Scattering (DLS) [2] |
| Colloidal Stability | Second virial coefficient (A2) | Static Light Scattering, Self-Interaction Chromatography [2] |
| Photo-Stability | Changes after UV/light exposure | DSC with UV irradiation [1] |
1. Forced Degradation & Analysis via LC-MS [1]
2. Predicting Aggregation via Elevated Temperature Kinetics [2]
3. Assessing Conformational Stability via DSC [2] [1]
What is the most accurate way to predict long-term stability?
No single test is universally perfect. A combination of methods is recommended. While Tm from DSC is useful for screening, studying aggregation kinetics at elevated temperatures and modeling the data often provides more reliable predictions for long-term storage behavior [2].
Our drug is a small molecule, not a protein. Are these methods still relevant? Yes, the core principles remain the same. Forced degradation and accelerated stability studies are standard for all drug substances. Techniques like HPLC and LC-MS are fundamental for detecting small-molecule degradation products and verifying stability-indicating assays [1].
Why might a clinically efficacious drug fail in development? Stability issues are a common reason. A drug may show great efficacy but can be removed from development if it proves too unstable to maintain potency and safety over its required shelf life or if it produces problematic degradation products [1].
This compound is a hydroxamic acid-based urease inhibitor that coordinates to the enzyme's nickel cofactor, blocking its ability to convert urea to ammonia [1]. The following table summarizes core quantitative data from recent studies.
Table 1: Key Quantitative Data for this compound
| Parameter | In Vitro / Ex Vivo Findings | In Vivo Findings (Mouse Model) |
|---|
| Potency (EC₅₀) | • 26.5 ± 0.2 μM in B. longum subsp. infantis [1] • 158.3 ± 0.2 μM in L. reuteri [1] • 69.9 ± 0.4 μM in P. mirabilis [1] • Effective in complex mouse fecal suspensions [1] | Rescue of 100% of mice from lethal acute liver injury (thioacetamide-induced) [1] [2] | | Exposure & PK | Not applicable for in vitro systems. | • Detected in feces (52.23 pM/mg) and cecum (11.89 pM/mg) [1] • Not detectable in serum, indicating limited systemic absorption [1] | | Efficacy Biomarkers | Dose-dependent reduction in ammonia production in bacterial cultures [1]. | • Reduced ammonia levels in fecal pellets [1] • Trend towards reduced serum ammonia (not statistically significant) [1] | | Selectivity & Safety | No antimicrobial activity at urease-inhibiting concentrations; some growth inhibition at >100 μM [1]. | Well-tolerated in the mouse model of hyperammonemia, with 100% survival [1]. |
Here are detailed methodologies for key experiments in this compound development.
Protocol 1: Assessing Urease Inhibition In Vitro [1]
Protocol 2: Evaluating Efficacy In Vivo (Mouse Model) [1]
FAQ 1: Why is my compound effective in vitro but shows no effect in vivo?
FAQ 2: How can I be sure the in vivo effect is due to urease inhibition and not an off-target antibiotic effect?
FAQ 3: What are the best practices for improving in vitro to in vivo translation in general?
The following diagrams map the core pathways and processes for your technical guides.
Figure 1: this compound's Mechanism of Action
Figure 2: Progressive Experimental Validation
| Feature | Acetohydroxamic Acid (AHA) | Benurestat |
|---|---|---|
| Inhibitor Class | Hydroxamic acid [1] | Hydroxamic acid [1] |
| Primary Mechanism | Competitive, reversible inhibition by coordinating the nickel cofactor in the urease active site [1] | Competitive, reversible inhibition by coordinating the nickel cofactor in the urease active site [1] |
| In Vitro Potency (EC₅₀) | Varies by organism:
The comparative data is derived from key experiments that highlight the differential performance of these inhibitors.
Researchers typically culture urease-producing bacteria (e.g., Proteus mirabilis, Bifidobacterium longum) and incubate them with urea and varying concentrations of the inhibitor. Ammonia production is quantified after a set period to determine the half-maximal effective concentration (EC₅₀) [1].
This method tests inhibitor efficacy in complex, native microbial communities [1].
Studies use conventional mice to evaluate the physiological impact and pharmacokinetics of the inhibitors [1].
The following diagram illustrates the logical workflow for comparing the two inhibitors, from their common mechanism to the key experimental finding that differentiates them.
| Inhibitor Name | IC₅₀ Value | Experimental Context (Assay/Model) | Source/Reference |
|---|---|---|---|
| Fidarestat | 18 nmol/L | Human erythrocytes (in vitro) | [1] |
| PPT-14 (Natural Product) | 19.50 µM | Recombinant human AR (in vitro) | [2] |
| Alkaloidal extract of *Argemone mexicana* | 25.67 µg/mL | Goat lens aldose reductase | [3] |
| Alkaloidal extract of *Nelumbo nucifera* | 28.82 µg/mL | Goat lens aldose reductase | [3] |
| Alkaloidal extract of *Piper nigrum* | 30.21 µg/mL | Goat lens aldose reductase | [3] |
| Alkaloidal extract of *Murraya koenigii* | 35.66 µg/mL | Goat lens aldose reductase | [3] |
| Epalrestat | >9,000 nmol/L (approx. 9 µM) | Human erythrocytes (in vitro); significantly less potent than Fidarestat in this study | [1] |
The IC₅₀ values in the table were derived from standard biochemical and cell-based assays:
While specific data on Benurestat is lacking, the search results provide strong context on its primary target and relevant research methodologies.
The diagram below illustrates the polyol pathway, which is the primary mechanism targeted by aldose reductase inhibitors like this compound, and how its inhibition is thought to prevent diabetic complications [1].
For researchers aiming to establish a specificity profile, the following table summarizes key experimental protocols that are standard in the field, as evidenced by the search results [2] [3].
| Experimental Protocol | Objective | Key Methodological Details |
|---|---|---|
| Enzyme Inhibition Assay | Determine inhibitory activity (IC₅₀) against a target enzyme. | Uses recombinant human enzyme (e.g., aldose reductase). Incubates enzyme with test compound and substrate (e.g., DL-glyceraldehyde). Measures reduction in product formation rate [2]. |
| Molecular Docking | Predict binding affinity and orientation of a compound within a target's active site. | Uses computational software to simulate compound binding to a protein's crystal structure (e.g., PDB ID). Analyzes hydrogen bonding, hydrophobic interactions, and binding energy scores [3]. |
| Molecular Dynamics Simulation | Assess stability of the compound-enzyme complex under physiological conditions. | Runs simulations (e.g., 200 ns) to analyze root-mean-square deviation (RMSD) and binding free energies (e.g., MM/GBSA). Confirms docking predictions [3]. |
The process of computational docking involves several key steps, from preparing the molecules to analyzing the results. The flowchart below outlines a typical workflow that you can adapt for validating Benurestat docking.
Based on the literature, here are detailed methodologies for the critical steps in a docking validation protocol [1] [2]:
Coordinate Preparation
Defining the Search Space
Running the Docking Simulation
Validation and Analysis
When interpreting your results, it is vital to be aware of the common limitations of molecular docking [1] [4]:
| Consideration | Impact on Docking Validation | Recommendation |
|---|---|---|
| Receptor Flexibility | Treating the receptor as rigid can lead to incorrect poses if significant induced fit occurs upon binding. | If information is available, use a selection of flexible receptor sidechains during docking, or dock against an ensemble of receptor conformations [1]. |
| Scoring Function Limitations | Scoring functions are simplified and may not accurately rank ligands or predict true binding affinity. | Use docking scores for relative ranking, not as absolute affinity values. Follow up with more sophisticated methods like Molecular Dynamics (MD) simulations [5] [4]. |
| Solvent Effects | The role of key water molecules in mediating interactions is often omitted or handled implicitly. | For specific, crucial interactions, use advanced docking protocols that allow for explicit hydration [1]. |
| Binding Site Prediction | The exact binding site for a novel compound may be unknown. | Use active site prediction tools like AutoLigand to identify potential binding pockets on the receptor before docking [1]. |
Since direct data on this compound is unavailable, I suggest the following steps to build your validation guide:
The table below summarizes the key information available for this compound from a supplier's documentation:
| Property | Description for this compound |
|---|---|
| Product Category | Bacterial (Urease Inhibitor) [1] |
| Biological Activity | Orally bioactive; reduces ammonia excretion in urine in rat models of P. mirabilis genitourinary tract infection. Shows synergistic effect with antibiotics in reducing viable bacteria in infected rat bladders [1]. |
| Intended Use | For research use only, not for human use [1]. |
| Chemical Data | Molecular Formula: C9H9ClN2O3; Molecular Weight: 228.63; CAS Number: 38274-54-3 [1]. |
| Reported Safety Data | Not available in searched sources. |
Since a direct comparison is not available, you can build a robust guide by systematically researching and comparing key aspects across multiple compounds. The framework below outlines the critical sections to include.
For credibility, your guide should detail how key experiments are performed. Adhere to good reporting practices, which include describing key data elements to allow for reproducibility [2].
To build the guide you need, I suggest the following steps:
"this compound toxicity", "urease inhibitor comparative safety", and "Acetohydroxamic acid preclinical profile".
This compound is identified as a small-molecule inhibitor that targets gut bacterial urease, an enzyme that converts urea into ammonia. Its potential application lies in modulating systemic ammonia levels, which is a key factor in conditions like hyperammonemia and hepatic encephalopathy that can follow liver injury [1].
The table below summarizes the key experimental findings from a proof-of-concept study.
| Aspect | Experimental Findings |
|---|---|
| Target & Action | Inhibits urease activity in individual gut microbes and complex gut microbiota, reducing ammonia production [1]. |
| In Vivo Model | Conventional mice with thioacetamide-induced acute liver injury [1]. |
| Key Outcomes | Reduced gut and serum ammonia levels; 100% rescue from lethal acute liver injury [1]. |
| Significance | Provides a proof-of-concept for managing microbiota-driven hyperammonemia risks [1]. |
Understanding why gut bacterial urease is a therapeutic target is crucial. The diagram below illustrates the pathway and where this compound intervenes.
The accumulation of uremic toxins like indoxyl sulfate (which comes from dietary protein and is a protein-bound uremic toxin) is associated with complications in chronic kidney disease, including cardiovascular disease [2] [3]. While this is a different pathway from ammonia production, it highlights the broader clinical significance of toxins produced by gut bacteria.
A comprehensive cost-effectiveness comparison guide requires more data than is currently available in the public domain. Key information gaps include:
To proceed with your comparison guide, I suggest you: